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molecular formula C11H13N B1365413 5-(1-Methylethyl)-1H-indole CAS No. 97820-51-4

5-(1-Methylethyl)-1H-indole

Cat. No. B1365413
M. Wt: 159.23 g/mol
InChI Key: LBVLQBYXKBTHJA-UHFFFAOYSA-N
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Patent
US05998462

Procedure details

A solution of potassium hydroxide in methanol (5% w/v, 17 mL) containing 5-isopropyl-1-trifluoroacetylindole (Example 2a, 1.163 g, 4.55 mmol) was stirred at room temperature overnight. After removal of the methanol, the product was partitioned between ethyl acetate and water, washed sequentially with water and brine, and dried over sodium sulfate. Flash chromatography (silica, 10% ethyl acetate in hexanes) yielded 5-isopropyl-1H-indole (715 mg, 98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-isopropyl-1-trifluoroacetylindole
Quantity
1.163 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH:3]([C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[N:11](C(=O)C(F)(F)F)[CH:10]=[CH:9]2)([CH3:5])[CH3:4]>CO>[CH:3]([C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][CH:10]=[CH:9]2)([CH3:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
5-isopropyl-1-trifluoroacetylindole
Quantity
1.163 g
Type
reactant
Smiles
C(C)(C)C=1C=C2C=CN(C2=CC1)C(C(F)(F)F)=O
Name
Quantity
17 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the methanol
CUSTOM
Type
CUSTOM
Details
the product was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)C=1C=C2C=CNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 715 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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